![molecular formula C20H15N5O3 B187486 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 76973-34-7](/img/structure/B187486.png)

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Overview

Description

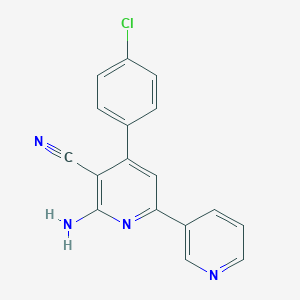

“6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound. It is a derivative of 4H-pyran, which is a class of compounds that have been synthesized as potential antihypertensive drugs . This compound has shown significant vasorelaxant action, which is not endothelium-dependent .

Synthesis Analysis

The compound has been synthesized as part of a series of 4H-pyran derivatives . The synthesis process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This process is carried out under solvent-free conditions, which offers several advantages including a short reaction time, high yields, easy work-up, and environmentally safer and milder reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes several functional groups. The compound interacts on two possible sites of the L-type calcium channel and it had better affinity energy than nifedipine .Chemical Reactions Analysis

The compound shows significant vasorelaxant action on isolated aorta rat rings pre-contracted with serotonin or noradrenaline . It also induced a significant relaxant effect when aortic rings were contracted with KCl (80 mM), indicating that the main mechanism of action is related to L-type calcium channel blockade .Scientific Research Applications

Antimicrobial Agents : This compound serves as a precursor for the synthesis of various heterocycles, including pyrimidinone, oxazinone, and iminopyrimidine derivatives. These products have shown potent antimicrobial activities, making them potential candidates for treating bacterial infections (El-ziaty et al., 2018). Similarly, another study synthesized novel pyrazolopyrano[oxazines and pyrimidinones using this compound, which also exhibited potent antimicrobial properties (El-ziaty et al., 2016).

Antiviral Agents : It has been used as a precursor to create novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, some of which were tested for antiviral activity against Herpes Simplex Virus type-1, showing potential in antiviral therapy (Shamroukh et al., 2007).

Corrosion Inhibition : In the field of materials science, this compound has been used to synthesize pyranopyrazole derivatives that act as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial machinery and infrastructure (Yadav et al., 2016).

Photophysical Studies : The compound has been studied for its absorption and fluorescence behavior, with the determination of its ground and excited state dipole moments, which is significant for understanding its behavior in various solvents and potential applications in designing fluorescence sensors and devices (Kumari et al., 2016).

Antitumor and Antimicrobial Agents : It has been used to create pyrazolo-N-glycoside derivatives and pyrazolopyranopyrimidine C-glycoside derivatives, which were subjected to in vitro antitumor evaluation, showing activity against various human cancer cell lines and high activity towards Gram-negative and Gram-positive bacteria (Hafez & El-Gazzar, 2015).

Mechanism of Action

Target of Action

The primary target of 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . This channel plays a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system .

Mode of Action

This compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is necessary for muscle contraction . As a result, the muscle cells relax .

Biochemical Pathways

The compound’s action on the L-type calcium channel affects the calcium signaling pathway . By blocking the influx of calcium ions, it disrupts the normal sequence of events that lead to muscle contraction. This has downstream effects on various physiological processes, particularly those involving muscle activity .

Result of Action

The blockade of the L-type calcium channel by this compound results in vasorelaxation . This means it causes the blood vessels to widen or dilate, reducing blood pressure . In fact, the compound has been shown to have a significant antihypertensive effect, lowering both systolic and diastolic blood pressure in spontaneously hypertensive rats .

properties

IUPAC Name |

6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3/c1-12-17-18(13-7-9-15(10-8-13)25(26)27)16(11-21)19(22)28-20(17)24(23-12)14-5-3-2-4-6-14/h2-10,18H,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNRRYBMONLNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316060 | |

| Record name | MLS000757075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76973-34-7 | |

| Record name | MLS000757075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000757075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)

![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)